molecular formula C16H14ClNO4S B2436172 2-Chloro-5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid CAS No. 380431-72-1

2-Chloro-5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid

Cat. No.: B2436172
CAS No.: 380431-72-1
M. Wt: 351.8
InChI Key: AUVOCPZNUNQWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of tetrahydroquinoline, which is an important structural motif of various natural products and therapeutic lead compounds . Tetrahydroquinolines have been the subject of considerable research interest, particularly their C (1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

The synthesis of C (1)-substituted tetrahydroquinolines has been explored in recent years. Traditional approaches include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is complex and diverse. The tetrahydroquinoline ring is a key fragment of a diverse range of alkaloids and bioactive molecules .


Chemical Reactions Analysis

Tetrahydroquinolines participate in various chemical reactions. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Copper-mediated Ortho C-H Sulfonylation

Copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives, using an 8-aminoquinoline moiety, facilitates the synthesis of various aryl sulfones with excellent regioselectivity (Liu et al., 2015).

Cyclization in Acetic Anhydride

β-(2-Carboxy-5-chlorophenylamino)propionic acid cyclizes in acetic anhydride to form specific benzoic acid derivatives, with subsequent conversions into other compounds (Bekhli, Peresleni, & Turchin, 1970).

Diels–Alder Reactions

N-Tosyl- and N-alkylidene-sulfonyl substituted 1,4-dihydro-2H-3,1-benzoxazin-2-ones undergo carbon dioxide extrusion leading to aza-ortho-xylylenes, which are trapped by dienophiles, yielding tetrahydroquinoline and quinoline derivatives (Consonni et al., 1996).

Sulfonamide-Trapping Reactions

Reactions of tertiary sulfonamides with thermally generated benzynes produce saturated heterocycles, such as tetrahydroquinolines, through processes involving sulfonyl transfer or desulfonylation (Wang, Zheng, & Hoye, 2018).

Eco-Friendly Synthesis Methods

An eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives has been developed, utilizing water and sodium carbonate as HCl scavengers, leading to high yields and purities (Almarhoon et al., 2019).

Synthesis of Anticancer Agents

Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized as potential anticancer agents, with the tetrahydroisoquinoline moiety being a common feature in biologically active molecules (Redda, Gangapuram, & Ardley, 2010).

Activation of Soluble Guanylyl Cyclase

Anthranilic acid derivatives have been studied for activating heme-oxidized soluble guanylyl cyclase, a NO receptor, with potential vasodilator drug applications (Schindler et al., 2006).

Enantioselective Kinetic Resolution

Enantioselective acylation of racemic tetrahydroquinolin-4-ols and tetrahydro-1H-benzo[b]azepin-5-ols has been achieved using Novozyme 435 lipase, leading to chiral derivatives in high yields and enantiomeric excess (Zhou et al., 2015).

Redox-Annulations of Alicyclic Amines

Amines such as 1,2,3,4-tetrahydroisoquinoline undergo redox-neutral annulations, providing access to tetrahydroprotoberberines and related structures (Rickertsen et al., 2020).

Mechanism of Action

The mechanism of action of tetrahydroquinoline derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Some tetrahydroquinoline derivatives are known to function as antineuroinflammatory agents .

Future Directions

The future directions in the research of tetrahydroquinoline derivatives are likely to involve the development of new and environmentally friendly methods for their synthesis, given their broad range of applications .

Properties

IUPAC Name

2-chloro-5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c17-14-8-7-12(10-13(14)16(19)20)23(21,22)18-9-3-5-11-4-1-2-6-15(11)18/h1-2,4,6-8,10H,3,5,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVOCPZNUNQWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.